Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester
Description
Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester (CAS 1120357-23-4) is a carbamate derivative featuring a pyrrolidine ring substituted with an ethyl group and a tert-butyl carbamate moiety. Its molecular formula is $ \text{C}{12}\text{H}{22}\text{N}{2}\text{O}{2} $, with a molecular weight of 242.32 g/mol . This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where carbamates serve as protective groups for amines during multi-step reactions.
Safety Profile:
According to its Safety Data Sheet (SDS), it is classified under GHS guidelines as a skin irritant (Category 2) and eye irritant (Category 2A). Precautions include avoiding inhalation, wearing protective equipment, and ensuring adequate ventilation during handling .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-pyrrolidin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-13(9-6-7-12-8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSKLKKEUPUEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695424 | |
| Record name | tert-Butyl ethyl(pyrrolidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120357-23-4 | |
| Record name | tert-Butyl ethyl(pyrrolidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-ethyl-N-(pyrrolidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted carbamates
Scientific Research Applications
Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Ring Systems : Piperidine (6-membered) vs. pyrrolidine (5-membered) rings influence steric and electronic properties. Piperidine derivatives (e.g., CAS 306.38) are often synthesized via hydrogenation of pyridine precursors .
- Substituents : Iodomethyl (CAS 1260610-71-6) introduces halogen reactivity, while ethyl groups (target compound) enhance lipophilicity.
Stereochemical Variants
Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester () represents the S-enantiomer of the target compound.
Functional Group Modifications
Table 2: GHS Hazard Comparison
Notable Trends:
Biological Activity
Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a carbamic acid moiety, and a tert-butyl ester group. These structural components contribute to its lipophilicity and potential bioavailability, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring engages in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, disrupting their normal function.
- Antioxidant Activity : It has been noted for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Antimicrobial Properties : Investigations have shown potential antimicrobial activities against various pathogens .
Anticancer Properties
Recent studies have evaluated the anticancer efficacy of this compound against several cancer cell lines:
These results indicate that while this compound exhibits promising anticancer properties, it is generally less potent than other compounds in its class.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may be effective against certain bacterial strains, although further studies are necessary to confirm these findings and elucidate the mechanisms involved.
Case Studies
- Breast Cancer Treatment : A study evaluated the efficacy of this compound in inhibiting breast cancer cell growth. The compound demonstrated significant cytotoxic effects on MCF-7 cells with an IC50 value indicative of moderate potency compared to established treatments .
- Antioxidant Evaluation : In a separate investigation focusing on oxidative stress reduction, this compound showed promising antioxidant properties by effectively scavenging free radicals in vitro.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
